Ethyl 4-benzylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-benzylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzylpiperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride to form benzylpiperazine. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 4-benzylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in nerve cells. By inhibiting these channels, the compound can affect neuronal excitability and has potential therapeutic applications in pain management and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
Ethyl 1-piperazinecarboxylate: Another piperazine derivative with different functional groups.
4-Methylpiperazine-1-carboxylate: A structurally similar compound with a methyl group instead of a benzyl group.
Uniqueness
Ethyl 4-benzylpiperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
ethyl 4-benzylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCRIYCWRKAOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392222 |
Source
|
Record name | Ethyl 4-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59325-12-1 |
Source
|
Record name | Ethyl 4-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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